molecular formula C27H22N4O6S B2565704 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034462-35-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2565704
CAS No.: 2034462-35-4
M. Wt: 530.56
InChI Key: GVRYLXGSQCDLOY-UHFFFAOYSA-N
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Description

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one features a quinazolinone core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at position 3 and a 1,2,4-oxadiazole moiety at position 2 via a methylthio linker. Key structural attributes include:

  • Quinazolinone scaffold: Known for diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and antimicrobial effects .
  • Benzo[d][1,3]dioxole: Enhances lipophilicity and metabolic stability, commonly found in bioactive molecules.
  • Methoxy substituents: Improve solubility and modulate pharmacokinetics .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O6S/c1-33-18-10-17(11-19(12-18)34-2)25-29-24(37-30-25)14-38-27-28-21-6-4-3-5-20(21)26(32)31(27)13-16-7-8-22-23(9-16)36-15-35-22/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRYLXGSQCDLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O4SC_{24}H_{24}N_4O_4S, with a molecular weight of approximately 460.54 g/mol. The structure features a quinazolinone core linked to a benzo[d][1,3]dioxole moiety and an oxadiazole derivative, which contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer activity. For example:

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds have been shown to inhibit the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells .
  • Case Studies : In a study evaluating various derivatives of benzo[d][1,3]dioxole compounds, several exhibited potent cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29

Cytotoxicity Studies

In addition to anticancer effects, cytotoxicity studies indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, normal cell lines showed IC50 values greater than 150 µM, indicating a favorable safety profile .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various targets involved in cancer progression. These studies suggest that the compound effectively binds to the active sites of proteins involved in tumor growth and metastasis, further supporting its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinones and oxadiazoles possess significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth . The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects due to its known biological activity.

Anticancer Potential

Studies have shown that quinazolinone derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific signaling pathways crucial for cancer cell proliferation . The specific compound has not been extensively studied in this context; however, its structural similarity to known anticancer agents suggests potential for further investigation.

Analgesic and Anti-inflammatory Effects

Compounds containing the quinazolinone structure are often associated with analgesic and anti-inflammatory effects. This is attributed to their ability to inhibit certain enzymes involved in inflammatory processes . The addition of the oxadiazole group may further modulate these effects.

Case Studies and Research Findings

A number of studies have focused on synthesizing related compounds to evaluate their biological activities:

  • Antimicrobial Studies : A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activity against both gram-positive and gram-negative bacteria. Compounds with halogen substitutions exhibited enhanced activity .
  • Cytotoxicity Assessments : Research involving oxadiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, indicating that structural modifications can lead to improved therapeutic profiles .
  • Pharmacological Profiles : A comprehensive review highlighted the diverse pharmacological activities associated with oxadiazole-containing compounds, including anti-HIV and antifungal properties .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Class Core Structure Key Substituents Pharmacological Relevance Reference
Target Quinazolinone Quinazolinone Benzo[d][1,3]dioxole, 1,2,4-oxadiazole AChE inhibition, enzyme modulation
Thiazol-4(5H)-ones (e.g., 6a–j) Thiazole Benzylidene, substituted phenyl Antimicrobial, synthetic versatility
1,2,4-Triazoles (e.g., 10a–l) 1,2,4-Triazole Aryl, methylthio Anticancer, antiviral
Chloro Methyl Quinazolinones Quinazolinone Chloromethyl, amino acids Antibacterial, antifungal

Key Observations :

  • Unlike chloro methyl quinazolinones, the 3,5-dimethoxyphenyl substituent in the target compound may improve water solubility (-2.674 to -5.513 log mol/L range for quinazolinones) .

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison
Property Target Quinazolinone Thiazol-4(5H)-ones 1,2,4-Triazoles Chloro Methyl Quinazolinones
Water Solubility (log mol/L) -2.674 to -5.513* Low (hydrophobic) Moderate Moderate
BBB Permeability Conflicting reports† Not studied Poor Not reported
CYP2C19 Inhibition Yes Not studied Not studied Yes‡
AChE Binding Affinity High (similar to 4d–f) Not studied Low Not studied

*Data from quinazolinone derivatives ; † notes "poor BBB permeability" but later states "good BBB/CNS permeation" for some derivatives, possibly due to substituent variability ; ‡Inferred from CYP inhibition in quinazolinones .

Key Findings :

  • The target compound shares high AChE binding affinity with other quinazolinones (e.g., compounds 4d–f), forming hydrogen bonds with residues like TYR A:124 and PHE A:295 .
  • Contradictory BBB data highlight the impact of substituents; dimethoxy groups may enhance CNS penetration compared to chloro methyl analogues .
Table 3: Activity Profiles
Compound Class AChE Inhibition Antimicrobial Anticancer Metabolic Stability
Target Quinazolinone High Not reported Not studied High (low VD*)
Thiazol-4(5H)-ones Low Moderate Yes Moderate
1,2,4-Triazoles Not studied High High High
Chloro Methyl Quinazolinones Low Moderate Not studied Low

*Volume of Distribution (VD): Quinazolinones exhibit low VD, reducing tissue accumulation risks .

Key Insights :

  • The target compound’s AChE inhibition surpasses chloro methyl quinazolinones, aligning with optimized substituents (e.g., oxadiazole vs. chloromethyl) .
  • 1,2,4-Triazoles show broader antimicrobial activity but lack AChE targeting, underscoring the quinazolinone scaffold’s neurological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this quinazolinone derivative, and how can purity be ensured?

  • Methodology : The compound’s core structure suggests multi-step synthesis involving:

  • Thioether formation : Reacting a quinazolinone-thiol intermediate with a halogenated 1,2,4-oxadiazole derivative (e.g., using K₂CO₃ in DMF at 60–80°C) .
  • Substituent introduction : Benzo[d][1,3]dioxol-5-ylmethyl groups may be added via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purity control : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (e.g., aromatic proton singlet at δ 5.93 ppm for OCH₂O) .

Q. How can structural ambiguities in the 1,2,4-oxadiazole and quinazolinone moieties be resolved?

  • Methodology :

  • X-ray crystallography : Resolve stereoelectronic effects in the oxadiazole ring (e.g., bond lengths between N-O and C-N) .
  • DFT calculations : Compare experimental NMR shifts (e.g., δ 3.89 ppm for OCH₃) with theoretical values to validate substituent positioning .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Key impurities :

  • Unreacted thiol intermediates : Detectable via LC-MS (e.g., [M+H]+ at m/z 480.28) .
  • Oxidation byproducts : Use argon/vacuum during thioether formation to prevent disulfide formation .
    • Mitigation : Optimize reaction stoichiometry (e.g., 1.2 eq. oxadiazole derivative) and employ column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the 3,5-dimethoxyphenyl group influence the compound’s bioavailability and target binding?

  • Methodology :

  • LogP analysis : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity enhancement from methoxy groups .
  • Docking studies : Simulate interactions with XPO1 (Exportin-1) using AutoDock Vina; compare binding energies with/without dimethoxy groups .
    • Contradiction note : While methoxy groups enhance membrane permeability, they may reduce solubility—balance via co-solvents (e.g., PEG-400) .

Q. What computational strategies predict the compound’s metabolic stability?

  • Approach :

  • CYP450 metabolism prediction : Use SwissADME to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
  • MD simulations : Assess hydrolysis susceptibility of the thioether linkage in physiological pH (e.g., accelerated stability testing at 40°C/75% RH) .

Q. How can contradictory bioactivity data (e.g., anticonvulsant vs. anticancer) be reconciled?

  • Analysis framework :

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., MTT for cancer cells vs. maximal electroshock for anticonvulsant models) .
  • Off-target screening : Use KinomeScan to identify unintended kinase interactions (e.g., GABA receptor vs. HDAC6) .

Q. What strategies optimize the compound’s selectivity for HDAC6 over other HDAC isoforms?

  • Methodology :

  • Structural analogs : Replace the benzo[d][1,3]dioxol group with bulkier substituents (e.g., tert-butyl) to exploit HDAC6’s larger active site .
  • Biochemical assays : Measure IC₅₀ against HDAC1–11 using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

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